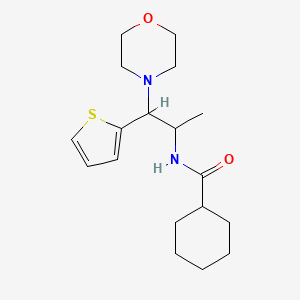
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide, also known as MTIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTIP has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being investigated. In
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound SMR000018043, also known as N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide or N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide, focusing on six unique applications:
Pharmaceutical Development
SMR000018043 has shown potential in pharmaceutical research due to its unique chemical structure. The compound’s morpholine and thiophene moieties are known to exhibit various biological activities, making it a candidate for drug development. Research has indicated its potential as an anti-inflammatory agent, leveraging the thiophene ring’s known properties . Additionally, the compound’s ability to interact with specific protein targets could make it useful in designing new therapeutic agents for conditions such as cancer and autoimmune diseases .
Agricultural Chemistry
In agricultural chemistry, SMR000018043 has been explored for its herbicidal properties. The compound’s structure allows it to inhibit specific enzymes in plants, making it effective against certain weeds. Studies have shown that derivatives of this compound can act as potent herbicides, providing an alternative to traditional chemical treatments . This application is particularly valuable in managing herbicide-resistant weed species, contributing to sustainable agricultural practices.
Material Science
The thiophene component of SMR000018043 makes it a valuable compound in material science, particularly in the development of organic semiconductors. Thiophene derivatives are known for their excellent electronic properties, and this compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . These applications are crucial in advancing flexible electronics and improving the performance of electronic devices.
Chemical Synthesis
SMR000018043 serves as a versatile intermediate in chemical synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This application is particularly important in medicinal chemistry, where the compound can be used to create new drug candidates with enhanced efficacy and reduced side effects . Additionally, its role in synthetic pathways can help streamline the production of other valuable chemical compounds.
Environmental Science
In environmental science, SMR000018043 has potential applications in pollution control and remediation. The compound’s ability to interact with and neutralize certain pollutants makes it a candidate for developing new methods of environmental cleanup. Research has focused on its use in breaking down harmful chemicals in soil and water, contributing to efforts to mitigate environmental pollution . This application highlights the compound’s versatility and its potential to address pressing environmental challenges.
Biological Research
SMR000018043 is also valuable in biological research, particularly in studying cellular processes and protein interactions. The compound’s structure allows it to bind to specific proteins, making it useful in probing the mechanisms of various biological pathways . This application is crucial for understanding disease mechanisms and developing targeted therapies. Additionally, its use in biological assays can help identify new drug targets and improve our understanding of cellular biology.
Eigenschaften
IUPAC Name |
N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-14(19-18(21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)20-9-11-22-12-10-20/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQFJWCLFJSXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2624255.png)
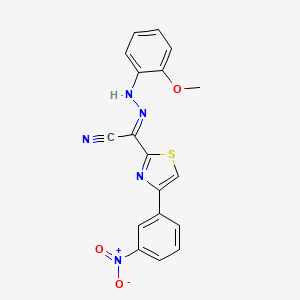
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2624262.png)
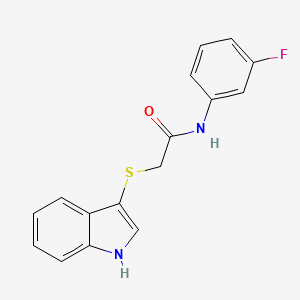
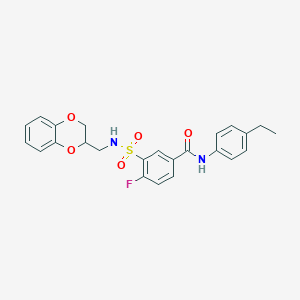
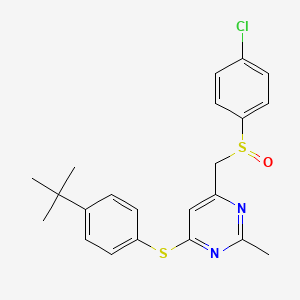
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetonitrile](/img/structure/B2624266.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624270.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2624272.png)
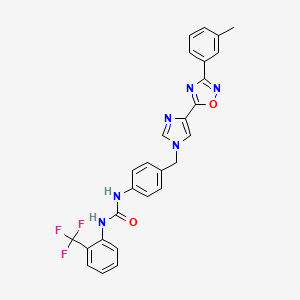
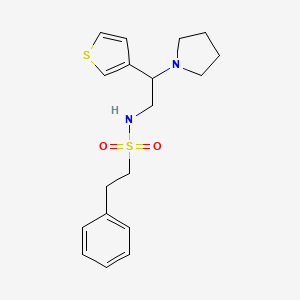
![5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2624277.png)